molecular formula C19H16N2O2S B2678317 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-92-4

2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2678317
CAS No.: 866842-92-4
M. Wt: 336.41
InChI Key: UCGLTSQHFKOCOO-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core with a thione group, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the conversion of a carbonyl group into a thione group. This can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide . The process often involves the formation of intermediates like pyrimidinones, which are then subjected to thionation to yield the final product .

Industrial Production Methods

The use of combinatorial and parallel synthesis techniques can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or reduced proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific combination of a chromeno-pyrimidine core with a thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Biological Activity

2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimidinethiones and features a chromeno-pyrimidine framework, which is significant for its pharmacological properties. The molecular formula is C24H22N2O2SC_{24}H_{22}N_{2}O_{2}S, indicating the presence of various functional groups that contribute to its biological activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from thiourea and ethyl benzoylacetate. The structural characteristics include:

  • Chromene moiety : Contributes to the compound's unique interactions.
  • Pyrimidine ring : Enhances biological activity through specific receptor interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as:

  • Antimicrobial Agent : Exhibits significant antibacterial and antimycobacterial activity against various strains.
  • Anticancer Activity : Shows promise in inhibiting tumor growth in vitro across multiple cancer cell lines.
  • Hypoglycemic Effects : Potentially beneficial in managing blood glucose levels.

Antimicrobial Activity

Research indicates that derivatives of chromeno[2,3-d]pyrimidines possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Mycobacterium tuberculosis8 µg/mLVery High

Anticancer Activity

In a study evaluating the compound's anticancer properties against the NCI 60 cancer cell line panel, it was found to significantly inhibit cell growth. The following compounds derived from this class showed notable activity:

Table 2: Anticancer Activity Data

Compound IDGI50 (µM)LC50 (µM)Comparison to 5-FU
Compound 203.350.17-fold better
Compound 236.61004-fold better

These compounds were compared against the standard chemotherapeutic agent, 5-fluorouracil (5-FU), demonstrating superior efficacy in inhibiting tumor growth.

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Pathways : Specifically targeting dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells.
  • Interaction with Cellular Receptors : The unique structure allows for selective binding to folate receptors over reduced folate carriers, enhancing selectivity for cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of chromeno[2,3-d]pyrimidines demonstrated that modifications at specific positions significantly enhanced antimicrobial activity.
  • Case Study on Cancer Cell Lines : In vitro testing revealed that compounds with similar structural motifs exhibited enhanced cytotoxicity against breast and lung cancer cell lines.

Properties

IUPAC Name

2-(2-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-11-6-5-7-12-10-14-18(23-16(11)12)20-17(21-19(14)24)13-8-3-4-9-15(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGLTSQHFKOCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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